
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one
Descripción general
Descripción
“1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one” is a chemical compound with the molecular formula C7H5F3OS. It has a molecular weight of 194.18 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3OS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3 . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, three fluorine atoms, one sulfur atom, and one oxygen atom.Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . It has a molecular weight of 194.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Thiophene derivatives, including compounds like 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one, have garnered interest in various scientific research applications due to their distinctive chemical properties. These compounds are known for their roles in the synthesis of bioactive molecules, highlighting their significance in medicinal chemistry and drug development. The following sections will delve into the specific applications of thiophene derivatives in scientific research, excluding their use in drug dosage and side effects, as per the requirements.
Carcinogenicity Studies
The study conducted by Ashby et al. (1978) focused on the thiophene analogues of known carcinogens, specifically evaluating their potential carcinogenicity through in vitro assays. This research provides insights into the structural activity relationships of thiophene derivatives, suggesting their potential impacts on carcinogenic outcomes. This exploration into thiophene's carcinogenic potential underscores its importance in understanding the molecular mechanisms underlying cancer development and the chemical properties that may contribute to these effects (Ashby, Styles, Anderson, & Paton, 1978).
Role in Medicinal Chemistry
Ostrowski's (2022) review emphasizes the significance of furan and thiophene rings in the design of bioactive molecules, including their applications in the development of nucleobase and nucleoside analogues with potential antiviral, antitumor, and antimycobacterial activities. This comprehensive review highlights the versatility of thiophene derivatives in drug design and their contributions to creating molecules with optimized therapeutic effects (Ostrowski, 2022).
Applications in Material Sciences
Yang et al. (2021) provide an extensive review of metal thiophosphates, illustrating the structural diversity and application prospects of thiophene-based motifs in the development of materials with potential uses in optics, magnetics, and electrolytes. This work showcases the broad applicability of thiophene derivatives beyond bioactive compounds, extending into the realm of material sciences (Yang, Song, Wu, & Wu, 2021).
Synthesis and Chemical Reactivities
Xuan (2020) reviews recent achievements in the synthesis of thiophenes, underlining their significant roles in organic synthesis and their applications across various fields, including agrochemicals and dyes. The discussion on synthetic methods and their implications for the development of thiophene derivatives further highlights the compound's versatility and importance in scientific research (Xuan, 2020).
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFXBLFFYCAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367959-32-7 | |
| Record name | 1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





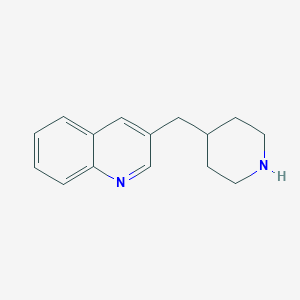


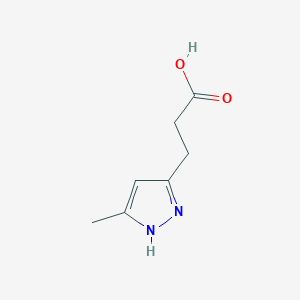
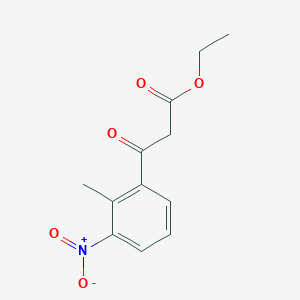
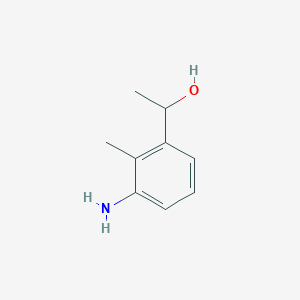
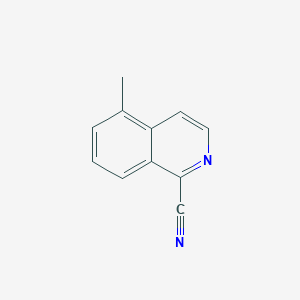
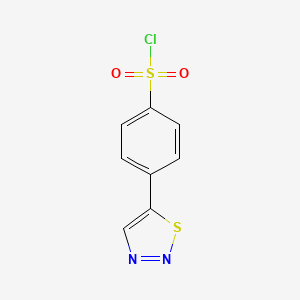

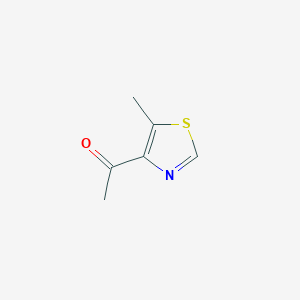
![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
